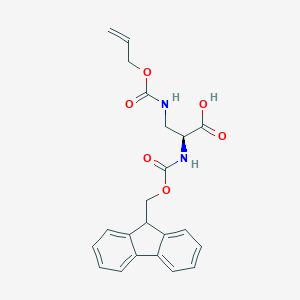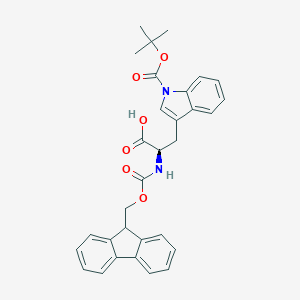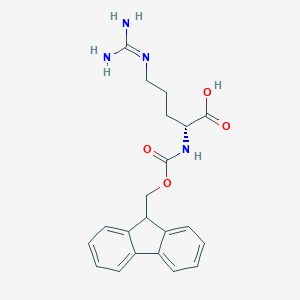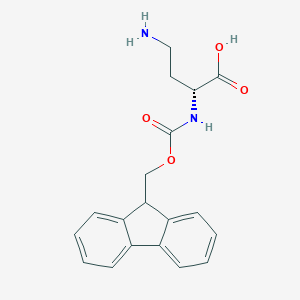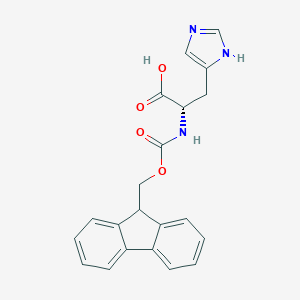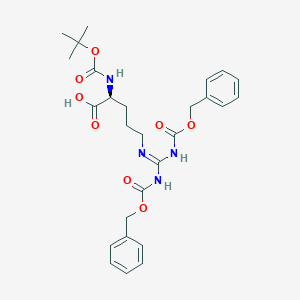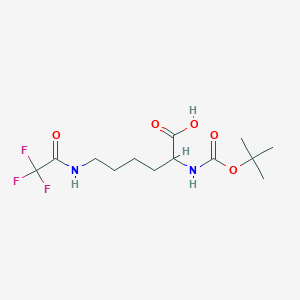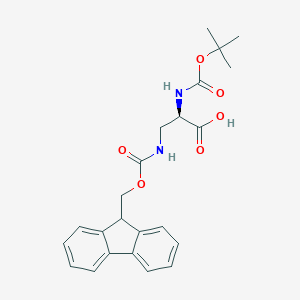
Boc-D-Dap(Fmoc)-OH
概要
説明
Boc-D-Dap(Fmoc)-OH, also known as Nα-Fmoc-Nβ-Boc-L-2,3-ジアミノプロピオン酸 or Nβ-Boc-Nα-Fmoc-L-2,3-ジアミノプロピオン酸, is a specialty product used for proteomics research . It has a molecular weight of 426.5 .
Molecular Structure Analysis
The molecular formula of this compound is C23H26N2O6 . The structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 426.5 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the current resources .
科学的研究の応用
Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab) : Rao et al. (2006) described a method for the synthesis of orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu, highlighting the synthesis's efficiency and practicality in producing these important amino acid derivatives (Rao, Tantry, & Babu, 2006).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid l-Dap. This study highlights the use of Fmoc and Boc moieties in creating protected l-Dap methyl esters, demonstrating the versatility of these protecting groups (Temperini et al., 2020).
Synthesis and Oligomerization of Fmoc/Boc-protected PNA Monomers : St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based Peptide Nucleic Acid (PNA) oligomerization. This method demonstrates the application of Boc-D-Dap(Fmoc)-OH in the synthesis of modified nucleic acids, expanding its utility in molecular biology (St Amant & Hudson, 2012).
Facile Synthesis of Nα‐protected‐l‐α,γ‐diaminobutyric acids : Yamada et al. (2004) reported a facile synthesis method for Nα-Boc-L-alpha,gamma-diaminobutyric acid using polymer-supported hypervalent iodine reagents in water. This study exemplifies the application of this compound in peptide synthesis, showcasing its potential in simplifying and improving synthetic methodologies (Yamada, Urakawa, Oku, & Katakai, 2004).
Orthogonally Protected Artificial Amino Acid as Tripod Ligand : Shen et al. (2013) prepared a lysine-based Dap derivative where this compound was used as an orthogonally protected bifunctional chelator. This research demonstrates the use of this compound in the synthesis of complex peptide structures and its potential in radiopharmaceutical applications (Shen et al., 2013).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Boc-D-Dap(Fmoc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, this compound can interact with aminoacyl-tRNA synthetases, enzymes that attach amino acids to their corresponding tRNA molecules during protein synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in protein synthesis. For example, it can inhibit or activate specific peptidyl transferases, leading to changes in the rate of peptide bond formation. Furthermore, this compound can impact gene expression by altering the availability of amino acids for protein synthesis, thereby affecting the translation of specific mRNAs .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules such as enzymes and proteins. The compound can bind to the active sites of peptidyl transferases, either inhibiting or enhancing their catalytic activity. Additionally, this compound can undergo enzymatic cleavage to release its protective groups, allowing the free amino acid to participate in peptide bond formation. This process is essential for the synthesis of peptides and proteins in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade when exposed to high temperatures or acidic conditions. Over time, the degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to synthesize specific peptides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in peptide synthesis without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effectiveness in peptide synthesis plateaus at a certain dosage, beyond which no further increase in activity is observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. Additionally, this compound can affect metabolic flux by altering the availability of amino acids for protein synthesis. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters or endocytosis. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within cells can affect its activity and function, particularly in the context of peptide synthesis .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it participates in protein synthesis. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .
特性
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373155 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131570-56-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





